molecular formula C12H20ClNO B3088476 (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride CAS No. 1185303-82-5

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride

Cat. No. B3088476
CAS RN: 1185303-82-5
M. Wt: 229.74
InChI Key: NTWKWRQBBJMPLW-UHFFFAOYSA-N
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Description

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride, also known as Venlafaxine hydrochloride, is a chemical compound that is commonly used as an antidepressant. It is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of these neurotransmitters in the brain. Venlafaxine hydrochloride is synthesized using various methods and has been extensively studied for its scientific research applications.

Scientific Research Applications

Overview

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride is a compound with potential applications in various fields of scientific research. While the direct studies on this specific compound are limited, insights can be drawn from research on similar compounds and their functionalities in scientific applications.

Metabolic Pathways and Bioactivation

Research on compounds like 2-methoxyestradiol, which shares a part of its structure with the compound , highlights the importance of metabolic pathways and bioactivation in understanding the antitumorigenic and antiangiogenic effects of such compounds. The metabolism of these compounds in vivo leads to the formation of active metabolites that can have protective effects against estrogen-induced cancers in target organs (B. Zhu & A. Conney, 1998).

Environmental Fate and Behavior

The environmental fate and behavior of similar compounds, such as parabens, which contain phenolic hydroxyl groups and can undergo reactions similar to those of methoxy and benzyl groups, are also of interest. These studies can provide insights into the biodegradability, persistence, and potential environmental impact of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride (Camille Haman et al., 2015).

Synthetic Applications and Catalysis

Research on the hydroaminomethylation of oleochemicals, a process that involves the addition of amines to alkenes in the presence of a catalyst, can be relevant to understanding how (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride might be used in synthetic chemistry, particularly in the development of bio-based products and polymers (T. Vanbésien et al., 2018).

Toxicity and Environmental Impact

The study of the toxicity and environmental impact of similar compounds, such as benzophenone-3 (BP-3), can provide insights into the potential health risks associated with exposure to (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride. Understanding the endocrine-disrupting effects and reproductive toxicity of structurally related compounds can inform safety and regulatory considerations (M. Ghazipura et al., 2017).

properties

IUPAC Name

1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3;/h4-7,11,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWKWRQBBJMPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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